
Trisiloxane, octaethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisiloxane, octaethoxy- is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with ethoxy groups attached to the silicon atoms. This compound is part of the broader class of siloxanes, which are known for their unique properties such as low surface tension, high thermal stability, and excellent spreading capabilities. These properties make trisiloxane, octaethoxy- valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisiloxane, octaethoxy- can be synthesized through the hydrolytic polycondensation of tri-functional alkoxysilanes. The process typically involves the controlled hydrolysis and condensation of silane precursors in the presence of an acid or base catalyst. The reaction conditions, such as temperature, pH, and the concentration of the catalyst, are carefully controlled to achieve the desired molecular weight and structure of the final product .
Industrial Production Methods: In industrial settings, the production of trisiloxane, octaethoxy- often involves the use of large-scale reactors where the hydrolysis and condensation reactions are carried out under controlled conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products, ensuring the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trisiloxane, octaethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane bonds.
Reduction: Reduction reactions can convert siloxane bonds back to silanes.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trisiloxane, octaethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in coatings, adhesives, and sealants for its excellent spreading and wetting properties.
Mecanismo De Acción
The mechanism of action of trisiloxane, octaethoxy- involves its ability to reduce surface tension and enhance the spreading of liquids on surfaces. This is achieved through the formation of a monolayer at the interface, which lowers the interfacial energy. The compound’s molecular structure allows it to interact with various substrates, forming stable films that improve wetting and adhesion .
Comparación Con Compuestos Similares
- Trisiloxane, octamethyl-
- Tetrasiloxane, octaethoxy-
- Disiloxane, hexaethoxy-
Comparison: Trisiloxane, octaethoxy- is unique due to its specific combination of ethoxy groups and siloxane backbone, which provides a balance of hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to similar compounds like trisiloxane, octamethyl-, which lacks the ethoxy groups and thus has different solubility and surface activity properties .
Propiedades
Número CAS |
4521-94-2 |
|---|---|
Fórmula molecular |
C16H40O10Si3 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
diethyl bis(triethoxysilyl) silicate |
InChI |
InChI=1S/C16H40O10Si3/c1-9-17-27(18-10-2,19-11-3)25-29(23-15-7,24-16-8)26-28(20-12-4,21-13-5)22-14-6/h9-16H2,1-8H3 |
Clave InChI |
SCCMALBMEASKCM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


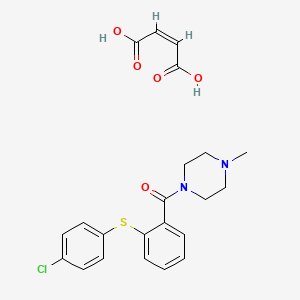
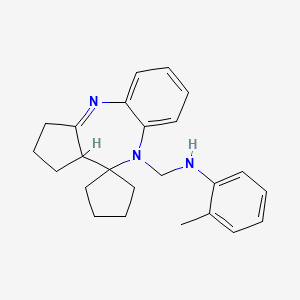
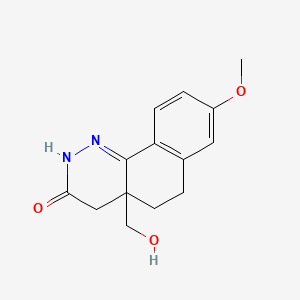

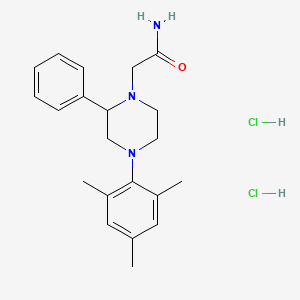
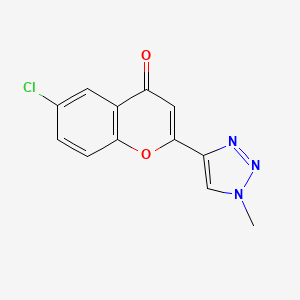


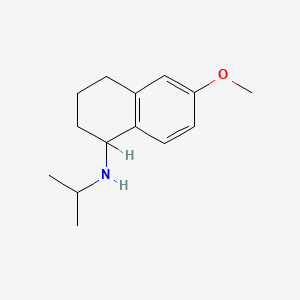

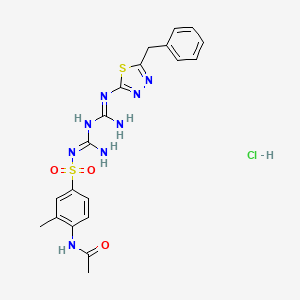

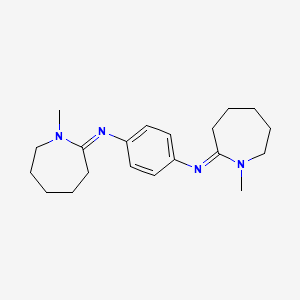
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)
